Ethyl 2-bromo-3-oxobutanoate

Catalog No.
S1951109
CAS No.
609-13-2
M.F
C6H9BrO3
M. Wt
209.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-3-oxobutanoate

CAS Number

609-13-2

Product Name

Ethyl 2-bromo-3-oxobutanoate

IUPAC Name

ethyl 2-bromo-3-oxobutanoate

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3

InChI Key

NGJKQTAWMMZMEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)Br

Canonical SMILES

CCOC(=O)C(C(=O)C)Br

Functional Groups and Reactivity:

  • Ethyl 2-bromo-3-oxobutanoate possesses a carbonyl group (C=O) linked to a bromine (Br) atom at the second position and an ester group (C=O-O-CH2-CH3) at the third position of the carbon chain [].
  • The presence of a ketone (C=O) next to a bromine makes the molecule susceptible to nucleophilic substitution reactions. This reactivity allows Ethyl 2-bromo-3-oxobutanoate to potentially act as an alkylating agent [].
  • The ester group can also be manipulated under specific conditions, providing further avenues for chemical modification [].

Potential Research Applications:

  • Synthesis of Complex Molecules: Due to its reactive nature, Ethyl 2-bromo-3-oxobutanoate could be a building block for synthesizing more complex organic molecules. The bromo group's reactivity allows for substitution with various nucleophiles, introducing diverse functionalities into the final product [].
  • Preparation of Pharmaceuticals or Fine Chemicals: The ability to manipulate the ketone and ester groups of Ethyl 2-bromo-3-oxobutanoate might be useful in the development of novel pharmaceuticals or fine chemicals. The specific functionalities introduced through chemical modifications could lead to desired biological activities or specific properties [].

Current Research Landscape:

  • It's important to note that publicly available information on the specific research applications of Ethyl 2-bromo-3-oxobutanoate is limited. Further exploration through scientific databases or patent filings might reveal more details about its use in ongoing research projects.

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3C_6H_9BrO_3 and a molecular weight of approximately 209.04 g/mol. It is categorized as a β-keto ester, featuring a bromo substituent at the second carbon position of the butanoate chain. The compound is known for its potential utility in organic synthesis and medicinal chemistry due to its reactive functional groups.

, particularly in nucleophilic substitution and condensation reactions. One notable reaction involves its interaction with benzene in the presence of aluminum chloride, which can lead to the formation of products such as phenylbutanoic acid and other aromatic compounds . Additionally, it can undergo hydrolysis to yield ethyl 2-hydroxy-3-oxobutanoate, further expanding its reactivity profile.

Ethyl 2-bromo-3-oxobutanoate can be synthesized through several methods:

  • Bromination: The compound can be synthesized by brominating ethyl 3-oxobutanoate using bromine or phosphorus tribromide under controlled conditions.
  • Condensation Reactions: Another method involves the condensation of ethyl acetoacetate with bromoacetyl bromide in the presence of a base.
  • Refluxing: Refluxing ethyl 3-oxobutanoate with bromoalkanes in an organic solvent can also yield ethyl 2-bromo-3-oxobutanoate .

Ethyl 2-bromo-3-oxobutanoate shares similarities with several other compounds, particularly within the category of β-keto esters. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Ethyl 4-bromo-3-oxobutanoate13176-46-00.97
Diethyl 2-bromo-3-oxosuccinate18903-16-70.83
Ethyl acetoacetate141-79-70.88
Ethyl benzoylacetate93-93-40.84

Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to its specific bromo substitution at the second carbon position, which influences its reactivity and potential applications compared to other similar compounds that may lack this functional group or have different substituents.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is ethyl 2-bromo-3-oxobutanoate, derived from its butanoate backbone substituted with a bromine atom at position 2 and a ketone group at position 3. Alternative designations include ethyl 2-acetyl-2-bromoacetate and 2-bromo-3-oxobutyric acid ethyl ester. The numbering prioritizes the carboxylic acid derivative (ester) as the principal functional group, followed by the ketone and bromine substituents.

Molecular Formula and Weight Analysis

The molecular formula C₆H₉BrO₃ corresponds to a molecular weight of 209.04 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, O=16.00). The bromine atom contributes 38.2% of the total mass, a critical factor in mass spectrometric detection.

Stereochemical Configuration and Isomeric Considerations

The compound lacks stereogenic centers due to the planar sp²-hybridized carbonyl carbon (C3) and symmetrical substitution at C2. No geometric or optical isomers are possible under standard conditions. However, keto-enol tautomerism may occur, with the enol form stabilized by conjugation between the carbonyl and ester groups.

X-Ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for ethyl 2-bromo-3-oxobutanoate remains unpublished, analogous brominated esters (e.g., ethyl bromoacetate) exhibit planar configurations around the carbonyl group, with dihedral angles of 120° between the ester oxygen and adjacent carbons. Computational models predict a similar conformation, where the bromine atom adopts a gauche orientation relative to the ketone oxygen to minimize steric clashes.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 4.24 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
    • δ 4.69 (s, 1H, BrC-H)
    • δ 2.41 (s, 3H, C(O)CH₃)
    • δ 1.29 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 197.8 (C=O, ketone)
    • δ 168.2 (C=O, ester)
    • δ 62.1 (OCH₂CH₃)
    • δ 56.3 (C-Br)
    • δ 27.9 (CH₃, ketone)
    • δ 14.0 (OCH₂CH₃)

Infrared (IR) Absorption Profile

Key IR bands (cm⁻¹):

  • 1752 (ester C=O stretch)
  • 1726 (ketone C=O stretch)
  • 1300–1000 (C-O ester symmetric/asymmetric stretches)
  • 680 (C-Br vibration)

Mass Spectrometric Fragmentation Patterns

  • EI-MS (m/z, % abundance):
    • 210/208 ([M]⁺, 55/65)
    • 163/161 ([M - COOEt]⁺, 100)
    • 121 ([CH₂BrCO]⁺, 40)
    • 43 ([CH₃CO]⁺, 85)Isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) confirm the presence of a single bromine atom.

XLogP3

1.2

Dates

Modify: 2023-08-16

Explore Compound Types